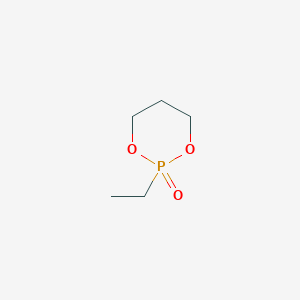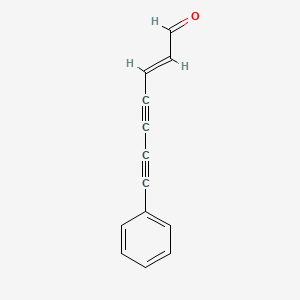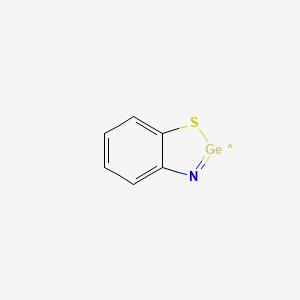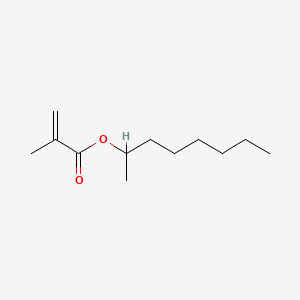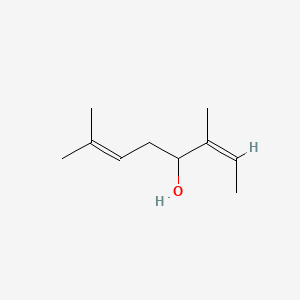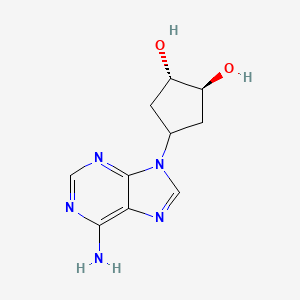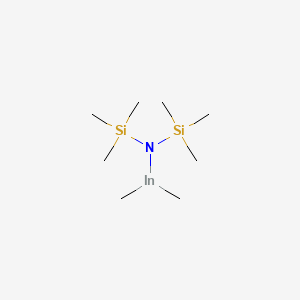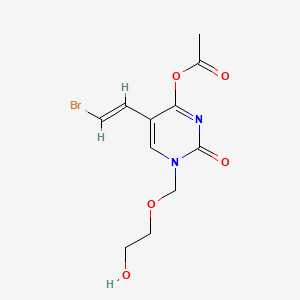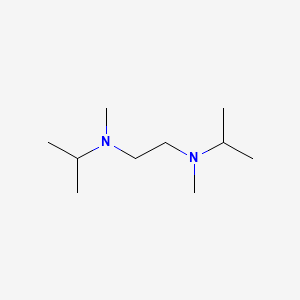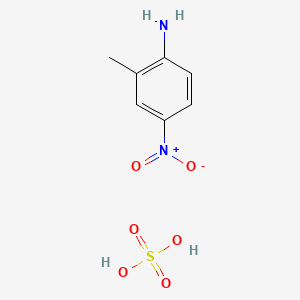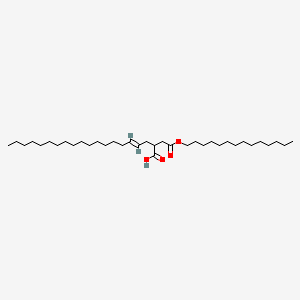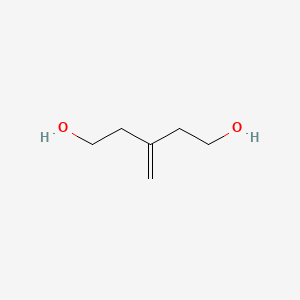
3-Methylenepentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylenepentane-1,5-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
3-Methylenepentane-1,5-diol can be synthesized through several methods. One common method involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran in the presence of a hydrogenation catalyst and a basic compound . This method effectively suppresses the generation of by-products, resulting in high-purity this compound. Industrial production methods often involve similar hydrogenation processes, ensuring the compound’s purity and yield .
Análisis De Reacciones Químicas
3-Methylenepentane-1,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, hydrotalcite-supported gold nanoparticles, and iridium catalysts . Major products formed from these reactions include lactones and enantioenriched saturated aza-heterocycles . The compound’s reactivity is influenced by the presence of its hydroxyl groups, which can participate in various chemical transformations.
Aplicaciones Científicas De Investigación
3-Methylenepentane-1,5-diol has numerous scientific research applications. In chemistry, it is used as a reactant to synthesize polyesters containing carbon-carbon double bonds and α, ω-dibromides . In biology, it serves as a building block for the synthesis of biologically active molecules. In medicine, it is utilized in the preparation of pharmaceuticals and other therapeutic agents. Industrially, it is employed in the production of polymers, resins, and other materials .
Mecanismo De Acción
The mechanism of action of 3-Methylenepentane-1,5-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s diverse range of effects .
Comparación Con Compuestos Similares
3-Methylenepentane-1,5-diol can be compared to other similar compounds, such as 3-Methyl-1,5-pentanediol, 2-Methyl-1,3-propanediol, and 1,6-Hexanediol . While these compounds share some structural similarities, this compound is unique due to its specific reactivity and applications. For example, 3-Methyl-1,5-pentanediol is used in the preparation of lactones, while 2-Methyl-1,3-propanediol is employed in the synthesis of polyesters .
Propiedades
Número CAS |
40760-35-8 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
3-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8/h7-8H,1-5H2 |
Clave InChI |
JUJHZOVDCJJUJK-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



